molecular formula C10H9F3O3 B1390460 2-Methoxy-3-(trifluoromethyl)phenylacetic acid CAS No. 1017778-84-5

2-Methoxy-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1390460
CAS No.: 1017778-84-5
M. Wt: 234.17 g/mol
InChI Key: LMQFQFJTFHHNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenylacetic acid backbone

Mechanism of Action

Target of Action

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines . Therefore, the primary targets of this compound are secondary alcohols and amines.

Mode of Action

The compound interacts with its targets (secondary alcohols and amines) to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy . This interaction allows for the determination of the stereochemistry of the target molecule.

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of an ester or amide with secondary alcohols or amines . This allows for the determination of the absolute configuration of the chiral carbon center in these molecules .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that the compound be stored in a well-ventilated place and kept tightly closed . Additionally, it should be used only outdoors or in a well-ventilated area to avoid inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid typically involves the reaction of 2-methoxy-3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is unique due to the simultaneous presence of both methoxy and trifluoromethyl groups on the phenyl ring.

Properties

IUPAC Name

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQFQFJTFHHNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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